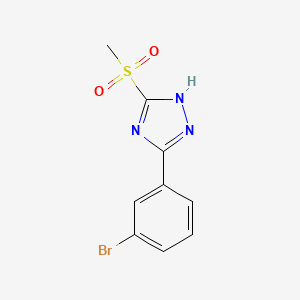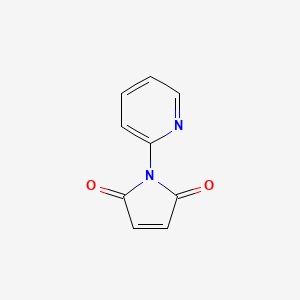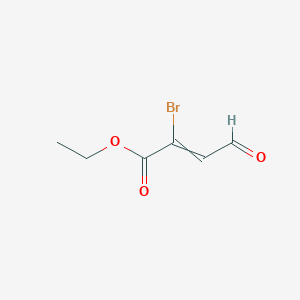
(Z)-Ethyl 2-bromo-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Ethyl 2-bromo-4-oxobut-2-enoate is an organic compound with the molecular formula C6H7BrO3. It is a brominated ester that features a conjugated system, making it an interesting subject for various chemical reactions and applications. This compound is often used in organic synthesis due to its reactivity and the presence of multiple functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 2-bromo-4-oxobut-2-enoate typically involves the bromination of ethyl acetoacetate. One common method includes the reaction of ethyl acetoacetate with bromine in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of handling hazardous reagents like bromine.
Chemical Reactions Analysis
Types of Reactions
(Z)-Ethyl 2-bromo-4-oxobut-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The conjugated double bond allows for addition reactions with electrophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Addition: Electrophiles such as halogens or hydrogen halides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products include amines or thioethers.
Addition: Products include dibromo compounds or halohydrins.
Reduction: Products include alcohols.
Scientific Research Applications
(Z)-Ethyl 2-bromo-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (Z)-Ethyl 2-bromo-4-oxobut-2-enoate involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the conjugated system allows for addition reactions. The carbonyl group is also a key site for reduction reactions, making the compound versatile in different chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-3-oxobutanoate
- Methyl 2-bromo-4-oxobut-2-enoate
- Ethyl 2-chloro-4-oxobut-2-enoate
Uniqueness
(Z)-Ethyl 2-bromo-4-oxobut-2-enoate is unique due to its specific configuration and the presence of both a bromine atom and a conjugated system. This combination makes it particularly reactive and useful in a variety of chemical reactions, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H7BrO3 |
|---|---|
Molecular Weight |
207.02 g/mol |
IUPAC Name |
ethyl 2-bromo-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H7BrO3/c1-2-10-6(9)5(7)3-4-8/h3-4H,2H2,1H3 |
InChI Key |
ILNVTWUGFYLLII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



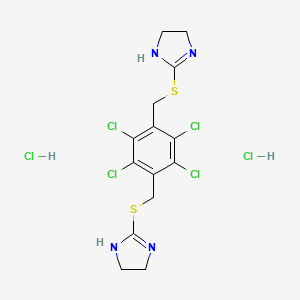
![3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B14162623.png)
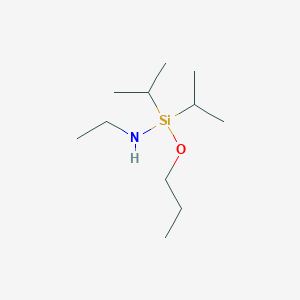
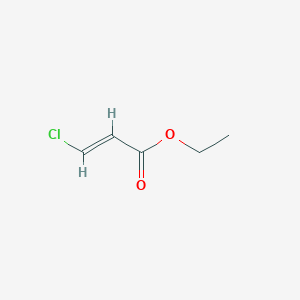
![Benzene-1,3-diamine, N,N-diacetyl-5-[3,4,4,4-tetrafluoro-2-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)-1,3-di(trifluoromethyl)-1-butenyloxy]-](/img/structure/B14162655.png)
![1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14162656.png)
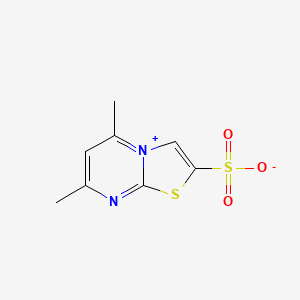

![2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14162675.png)
![7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B14162689.png)

